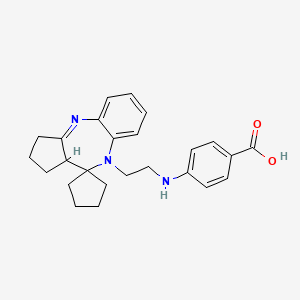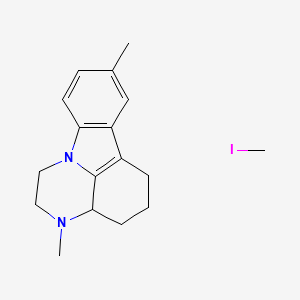
2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole methyliodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pirazino(3,2,1-jk)carbazol, 2,3,3a,4,5,6-hexahidro-3,8-dimetil-, yoduro de metilo: es un compuesto orgánico complejo con una estructura única que combina elementos de pirazina y carbazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1H-Pirazino(3,2,1-jk)carbazol, 2,3,3a,4,5,6-hexahidro-3,8-dimetil-, yoduro de metilo típicamente involucra reacciones orgánicas de múltiples pasosLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el uso de catalizadores avanzados pueden mejorar la eficiencia del proceso de producción. La escalabilidad de estos métodos es esencial para aplicaciones comerciales.
Análisis De Reacciones Químicas
Tipos de Reacciones
1H-Pirazino(3,2,1-jk)carbazol, 2,3,3a,4,5,6-hexahidro-3,8-dimetil-, yoduro de metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o agregar átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional con otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones apropiadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1H-Pirazino(3,2,1-jk)carbazol, 2,3,3a,4,5,6-hexahidro-3,8-dimetil-, yoduro de metilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, como en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz.
Mecanismo De Acción
El mecanismo de acción de 1H-Pirazino(3,2,1-jk)carbazol, 2,3,3a,4,5,6-hexahidro-3,8-dimetil-, yoduro de metilo involucra su interacción con objetivos moleculares específicos. Estas interacciones pueden modular las vías biológicas, lo que lleva a diversos efectos. Por ejemplo, el compuesto puede unirse a enzimas o receptores, alterando su actividad e influenciando los procesos celulares .
Comparación Con Compuestos Similares
Compuestos Similares
- 1H-Pirazino(3,2,1-jk)carbazol, 2,3,3a,4,5,6-hexahidro-9-cloro-3-propil-, clorhidrato
- 8-Ciclohexil-2,3,3a,4,5,6-hexahidro-1H-pirazoino[3,2,1-jk]carbazol clorhidrato
Unicidad
1H-Pirazino(3,2,1-jk)carbazol, 2,3,3a,4,5,6-hexahidro-3,8-dimetil-, yoduro de metilo es único debido a sus características estructurales específicas, como la presencia de grupos metilo y la porción de yoduro. Estas características pueden influir en su reactividad química y actividad biológica, haciéndolo distinto de compuestos similares .
Propiedades
Número CAS |
102129-11-3 |
|---|---|
Fórmula molecular |
C17H23IN2 |
Peso molecular |
382.28 g/mol |
Nombre IUPAC |
4,12-dimethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;iodomethane |
InChI |
InChI=1S/C16H20N2.CH3I/c1-11-6-7-14-13(10-11)12-4-3-5-15-16(12)18(14)9-8-17(15)2;1-2/h6-7,10,15H,3-5,8-9H2,1-2H3;1H3 |
Clave InChI |
QPHFPEGLOZRBJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C.CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



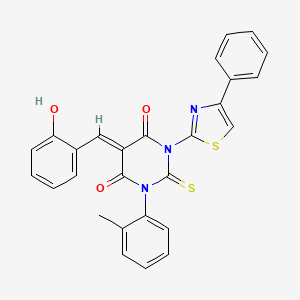
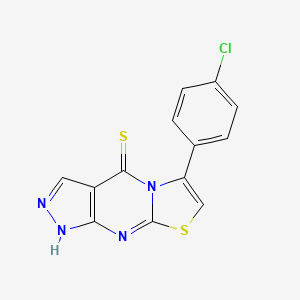
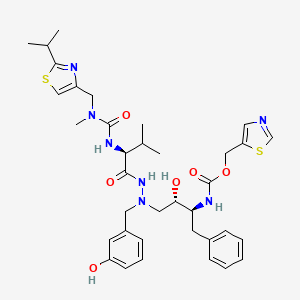

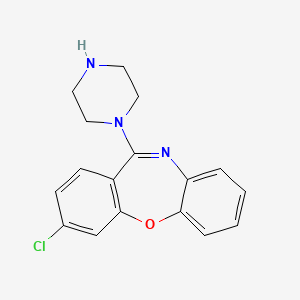

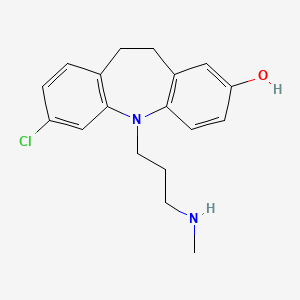
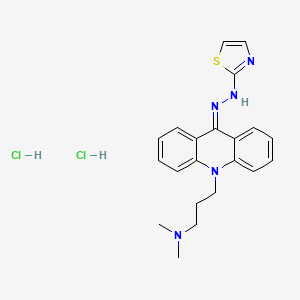
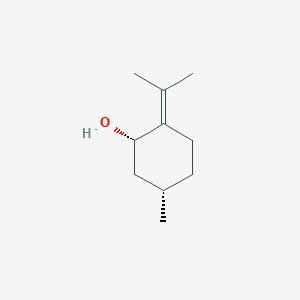
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)

